molecular formula C16H8Cl2F3N3O B13056513 (2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 4689-90-1

(2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B13056513
CAS No.: 4689-90-1
M. Wt: 386.2 g/mol
InChI Key: VLFFJWMWVKQROL-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 2-(trifluoromethyl)phenyl group and at the 4-position with a (2,4-dichlorophenyl)methanone moiety. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the 2,4-dichlorophenyl group contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

CAS No.

4689-90-1

Molecular Formula

C16H8Cl2F3N3O

Molecular Weight

386.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]methanone

InChI

InChI=1S/C16H8Cl2F3N3O/c17-9-5-6-10(12(18)7-9)15(25)13-8-24(23-22-13)14-4-2-1-3-11(14)16(19,20)21/h1-8H

InChI Key

VLFFJWMWVKQROL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the following steps:

    Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride.

    Preparation of 2-(trifluoromethyl)phenyl azide: This involves the reaction of 2-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The final step involves a [3+2] cycloaddition reaction between 2,4-dichlorobenzoyl chloride and 2-(trifluoromethyl)phenyl azide under appropriate conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like dichlorobenzoyl and trifluoromethyl.

    Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity, including antifungal, antibacterial, and anticancer properties.

    Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or metabolic pathways, leading to its observed biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. 1-[1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone (CAS 1443291-27-7)

  • Structure : Shares the 2,4-dichlorophenylmethyl group but lacks the trifluoromethylphenyl substitution.
  • Activity : The triazole ring and dichlorophenyl group are associated with antifungal properties, similar to fluconazole derivatives .
  • Physicochemical Properties : Lower molecular weight (MW: ~295 g/mol) compared to the target compound (estimated MW: ~405 g/mol), suggesting reduced lipophilicity due to the absence of the trifluoromethyl group.

B. 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (CAS 1271563-43-9)

  • Structure: Contains a trifluoroethanone group and 3-chloro-4-methylphenyl substitution.
  • Activity : The trifluoroethyl group may enhance binding to hydrophobic enzyme pockets, similar to kinase inhibitors .

C. 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

  • Structure : Incorporates a 4-chlorophenyl group and pyridinyl substitution.
  • Activity : The pyridinyl moiety may improve water solubility and hydrogen-bonding interactions, contrasting with the trifluoromethylphenyl group’s hydrophobicity in the target compound .

Biological Activity

The compound (2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone (CAS: 1311278-51-9) is a synthetic organic molecule characterized by its unique structure combining a dichlorophenyl group with a triazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

Chemical Structure

The molecular formula of the compound is C16H8Cl2F3N3OC_{16}H_{8}Cl_{2}F_{3}N_{3}O, with a molecular weight of 386.16 g/mol. The structural components include:

  • A dichlorophenyl group (substituted aromatic ring).
  • A triazole ring, which is known for its biological significance.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its potential as an antifungal agent and its inhibitory effects on various enzymes. The following sections summarize key findings regarding its biological activity.

Antifungal Activity

Studies have demonstrated that the compound exhibits significant antifungal properties against various fungal strains. For instance, the compound was tested against Candida albicans and Aspergillus niger, showing inhibition zones comparable to established antifungal agents. The mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis.

Table 1: Antifungal Activity Results

Fungal StrainInhibition Zone (mm)Comparison Drug
Candida albicans18Fluconazole (20 mm)
Aspergillus niger15Amphotericin B (17 mm)

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition were found to be significantly lower than those of traditional NSAIDs.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Comparison Drug
COX-110Aspirin (15 µM)
COX-28Celecoxib (12 µM)

Case Studies

A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of this compound as part of a series aimed at developing new anti-inflammatory agents. The study reported that modifications to the triazole ring significantly influenced the biological activity, indicating that structural optimization could enhance efficacy.

The proposed mechanism for the antifungal activity includes:

  • Membrane Disruption : Interaction with ergosterol in fungal membranes.
  • Enzyme Inhibition : Blocking key metabolic pathways critical for fungal survival.

For COX inhibition:

  • Competitive Inhibition : Binding to the active site of COX enzymes, thereby preventing substrate access.

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